Methyl 3-(1-aminoethyl)-4-methylbenzoate
CAS No.:
Cat. No.: VC17803014
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | methyl 3-(1-aminoethyl)-4-methylbenzoate |
| Standard InChI | InChI=1S/C11H15NO2/c1-7-4-5-9(11(13)14-3)6-10(7)8(2)12/h4-6,8H,12H2,1-3H3 |
| Standard InChI Key | PXQBHAHWPLQYFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(C)N |
Introduction
Chemical Identity and Structural Analysis
Methyl 3-(1-aminoethyl)-4-methylbenzoate belongs to the benzoate ester family, characterized by a benzene ring substituted with a methyl group at position 4, a methyl ester at position 1, and a 1-aminoethyl group at position 3. Its molecular formula is CHNO, with a molecular weight of 193.24 g/mol. The compound’s structure combines aromaticity with functional groups that enhance reactivity and solubility, making it valuable for synthetic applications.
Key Structural Features
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Aromatic Core: The benzene ring provides stability and serves as a scaffold for substitutions.
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Ester Group: The methyl ester at position 1 contributes to polarity and hydrolytic stability.
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Aminoethyl Side Chain: The 1-aminoethyl group at position 3 introduces basicity and potential for hydrogen bonding, which is critical for biological interactions .
Physicochemical Properties
While direct experimental data for methyl 3-(1-aminoethyl)-4-methylbenzoate are scarce, properties can be extrapolated from analogs:
The compound likely exists as a white to off-white crystalline powder under standard conditions, with stability dependent on storage in inert atmospheres and protection from light .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 3-(1-aminoethyl)-4-methylbenzoate can be inferred from methods used for related compounds:
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Reductive Amination:
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Acylation and Esterification:
Optimization Challenges
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Selectivity: Ensuring mono-substitution at position 3 requires careful control of reaction conditions.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures may be necessary to isolate the pure product .
Applications in Pharmaceutical Chemistry
Methyl 3-(1-aminoethyl)-4-methylbenzoate is hypothesized to serve as an intermediate in the synthesis of bioactive molecules, analogous to its structural relatives:
Anticancer Agents
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Hedgehog Signaling Inhibitors: Derivatives of methyl 3-amino-4-methylbenzoate are used to synthesize 4-(pyrimidin-2-ylamino)benzamide derivatives, which inhibit pathways implicated in cancer progression .
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Kinase Inhibitors: The aminoethyl group may enhance binding affinity to kinase domains, as seen in nilotinib impurity studies .
Antibacterial and Antiviral Research
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